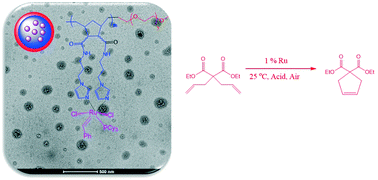Olefin metathesis in air using latent ruthenium catalysts: imidazole substituted amphiphilic hydrogenated ROMP polymers providing nano-sized reaction spaces in water†
Catalysis Science & Technology Pub Date: 2018-09-28 DOI: 10.1039/C8CY01818A
Abstract
Imidazole substituted hydrogenated amphiphilic ROMP polymers were used as both surfactants and ligand precursors for olefin metathesis reactions in water. Amphiphilic ROMP polymers were synthesized using a two-step procedure. Firstly, dimethyl-5-norbornene-2,3-dicarboxylate was polymerized using ring-opening metathesis polymerization (ROMP)/cross-metathesis (CM) in the presence of allyl-PEG5000 methyl ether and a Grubbs 3rd generation (G3) catalyst. Secondly, a one-pot hydrogenation/aminolysis protocol was used for the post-polymerization modification of PEG end-capped polynorbornene derivatives. Hydrogenation reactions were carried out using residual G3 in the presence of formic acid/sodium formate in THF at 70 °C. The aminolysis reaction was carried out without isolation of the hydrogenated polymer, using triazabicyclodecene (TBD) and 1-(3-aminopropyl)-imidazole, forming imidazole substituted hydrogenated amphiphilic ROMP polymers (mod-Amph1) in an efficient manner. G1-mod-Amph1 formed micelle structures in water with an average particle size of 85.95 (±35) nm as determined by transmission electron microscopy (TEM) and dynamic light scattering (DLS) analysis. The diffusion of Grubbs 1st generation (G1) catalyst into the micelle structure has led to the formation of nano-sized catalysts which exhibited a latent characteristic. The diffusion of hydrophobic olefinic substrates into the nano-reaction spaces, followed by activation of the catalyst with HCl led to a very efficient catalytic system for ring-closing metathesis reactions. RCM reactions of various hydrophobic dienes can run in non-degassed water under an air atmosphere. The catalyst system exhibits similar performance under an air atmosphere even in tap water, reaching a conversion value of 90% for RCM of diethyl diallylmalonate with a catalytic loading of 1% Ru.


Recommended Literature
- [1] Synthesis of Fe/M (M = Mn, Co, Ni) bimetallic metal organic frameworks and their catalytic activity for phenol degradation under mild conditions†
- [2] Magnetically frustrated synthetic end member Mn2(PO4)OH in the triplite–triploidite family†
- [3] HBT-based turn-on fluorescent probe for discrimination of homocysteine from glutathione/cysteine and its bioimaging applications†
- [4] Figure of merit ZT of a thermoelectric device defined from materials properties†
- [5] Length-dependent translation initiation benefits the functional proteome of human cells†
- [6] In situ growth of copper oxide on MXene by combustion method for electrochemical ammonia production from nitrate†
- [7] Organometallics in heterocyclic chemistry
- [8] Ultrafast carrier dynamics in 2D–2D hybrid structures of functionalized GO and CdSe nanoplatelets†
- [9] Metals
- [10] Block copolymer/ferroelectric nanoparticle nanocomposites†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 175069-96-2
-
CAS no.: 10432-84-5
-
CAS no.: 174064-00-7









